2,5-Dimethyl-3-hydroxybenzoic acid
Overview
Description
2,5-Dimethyl-3-hydroxybenzoic acid (DMHBA), also known as gallic acid 3,5-dimethyl ether, is a member of the benzoic acid family. It is widely used as a reagent for potent TTR amyloidogenesis inhibitors and plays an important role as an intermediate in agrochemicals and dyestuffs .
Physical And Chemical Properties Analysis
2,5-Dimethyl-3-hydroxybenzoic acid is a solid substance. It has a predicted melting point of 117.89°C and a predicted boiling point of 344.4°C at 760 mmHg. The density is predicted to be approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.59 .Scientific Research Applications
Electrogeneration of Hydroxyl Radicals
Research indicates that the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes involves the oxidation of salicylic acid, yielding hydroxylated products such as 2,3- and 2,5-dihydroxybenzoic acids. This process underscores the potential of 2,5-Dimethyl-3-hydroxybenzoic acid derivatives in environmental applications and analytical chemistry for detecting radical species (Marselli, García-Gómez, Michaud, Rodrigo, & Comninellis, 2003).
Luminescence Sensing
Lanthanide(III)-organic frameworks synthesized from dimethylphenyl imidazole dicarboxylate-based compounds, including derivatives of 2,5-Dimethyl-3-hydroxybenzoic acid, exhibit luminescence sensing capabilities for benzaldehyde-based derivatives. This property is valuable for developing sensitive fluorescence sensors in chemical analyses (Shi, Zhong, Guo, & Li, 2015).
Organic Synthesis
The condensation of hydroxybenzoic acids with isoprene in the presence of orthophosphoric acid to form carboxy-2,2-dimethylchromans demonstrates the utility of 2,5-Dimethyl-3-hydroxybenzoic acid derivatives in synthesizing complex organic molecules, highlighting their importance in pharmaceutical and synthetic organic chemistry (Ahluwalia, Jolly, & Tehim, 1982).
Hydroxyl Radical Formation
Studies on bupivacaine hydrochloride-induced skeletal muscle necrosis in rats show that 2,5- and 2,3-dihydroxybenzoic acid levels significantly increase, suggesting the involvement of these compounds in oxidative stress and potential applications in understanding muscle pathologies and treatments (Wakata, Sugimoto, Iguchi, Nomoto, & Kinoshita, 2001).
Analytical Chemistry
The use of 2,5-Dihydroxybenzoic acid as a matrix for matrix-assisted laser desorption/ionization time-of-flight (MALDI/TOF) mass spectrometry of oligosaccharides underscores the role of similar compounds in enhancing analytical techniques for detecting and analyzing bio-molecules (Papac, Wong, & Jones, 1996).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-2,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYDGRWPNEWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295963 | |
Record name | 2,5-Dimethyl-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,5-dimethylbenzoic acid | |
CAS RN |
27023-06-9 | |
Record name | 3-Hydroxy-2,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27023-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 106546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027023069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27023-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethyl-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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